4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid
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Overview
Description
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid is an organic compound characterized by the presence of a bromophenyl group, a ketone group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a Grignard reaction with phenylmagnesium bromide to form 4-(4-bromophenyl)phenylmethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate) to yield 4-(4-bromophenyl)benzophenone.
Amination: The benzophenone derivative is reacted with 1-phenylethylamine under acidic conditions to form the corresponding imine.
Hydrolysis: The imine is hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, and H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like NaNH2 or thiourea under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Similar structure but with a chlorine atom instead of bromine.
4-(4-fluorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Contains a fluorine atom in place of bromine.
4-(4-methylphenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAINNIDDTZARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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